molecular formula C22H23BrN8OS B10830997 Gcn2-IN-7

Gcn2-IN-7

Cat. No.: B10830997
M. Wt: 527.4 g/mol
InChI Key: ASGMFNBUXDJWJJ-JLCFBVMHSA-N
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Description

GCN2-IN-7 is an orally active and selective inhibitor of the general control nonderepressible 2 (GCN2) kinase. GCN2 is a serine/threonine-protein kinase that plays a critical role in the integrated stress response (ISR) pathway by sensing amino acid deficiencies and other stress conditions. The inhibition of GCN2 by this compound has shown significant potential in various scientific research applications, particularly in cancer therapy due to its anti-tumor activity .

Preparation Methods

The synthetic routes and reaction conditions for GCN2-IN-7 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed. general synthetic methods for similar kinase inhibitors typically involve:

    Stepwise Synthesis: Starting from commercially available starting materials, the synthesis involves multiple steps of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.

    Purification: The intermediate and final products are purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

    Characterization: The purity and structure of the final product are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Reactions Analysis

GCN2-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound, resulting in different analogs.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are often carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Comparison with Similar Compounds

GCN2-IN-7 is unique compared to other GCN2 inhibitors due to its high selectivity and oral bioavailability. Similar compounds include:

This compound stands out due to its potent and selective inhibition of GCN2, making it a valuable tool in scientific research and a promising candidate for therapeutic development.

Properties

Molecular Formula

C22H23BrN8OS

Molecular Weight

527.4 g/mol

IUPAC Name

(1R,3R)-3-[[3-bromo-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[3,4-d]pyrimidin-6-yl]amino]-N,1-dimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H23BrN8OS/c1-12-28-29-19(33-12)13-4-6-15(7-5-13)31-18-16(17(23)30-31)11-25-21(27-18)26-14-8-9-22(2,10-14)20(32)24-3/h4-7,11,14H,8-10H2,1-3H3,(H,24,32)(H,25,26,27)/t14-,22-/m1/s1

InChI Key

ASGMFNBUXDJWJJ-JLCFBVMHSA-N

Isomeric SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)N[C@@H]5CC[C@@](C5)(C)C(=O)NC

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)NC5CCC(C5)(C)C(=O)NC

Origin of Product

United States

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